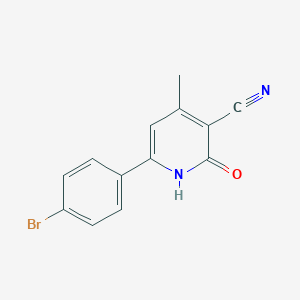

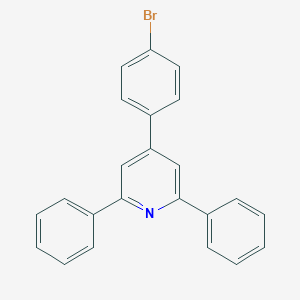

4-(4-Bromophenyl)-2,6-diphenylpyridine

Vue d'ensemble

Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, etc.) .Applications De Recherche Scientifique

Synthesis of New Copolymers

This compound is used in the synthesis of new copolymers. A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

Optical Properties Study

The compound is used in the study of optical properties. The maximum absorption peak for the polymer synthesized using this compound was 388 nm. The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV .

Use in Polymer Light-Emitting Diodes (PLEDs)

The compound is used in the development of polymer light-emitting diodes (PLEDs). Conjugated polymers as semiconducting materials have attracted broad academic and industrial interest for various optoelectronic and electronic devices .

Use in Polymer Solar Cells (PSCs)

The compound is used in the development of polymer solar cells (PSCs). Polymer-based solar cells have attracted a great deal of attention because they have the potential to be efficient, inexpensive, and solution processable .

Use in Organic Field-Effect Transistors (OFETs)

The compound is used in the development of organic field-effect transistors (OFETs). There has been tremendous progress in the development of polymer-based organic solar cells .

Anti-Alzheimer Agent

4’4 Bromophenyl 4’Piperidinol derivatives were synthesized, and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC 50 = 0.029 μM and 0.038 μM, respectively .

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd-c bond

Biochemical Pathways

It’s worth noting that compounds with similar structures have been shown to have antimicrobial and antitumor activities , suggesting that they may interact with biochemical pathways related to cell growth and proliferation.

Pharmacokinetics

A study on similar compounds suggests that they have good gastrointestinal absorption and blood-brain barrier permeation . These properties could potentially influence the bioavailability of 4-(4-Bromophenyl)-2,6-diphenylpyridine, but more research is needed to confirm this.

Result of Action

Similar compounds have been shown to have antimicrobial and antitumor activities

Action Environment

It’s worth noting that similar compounds are stable under ambient conditions , suggesting that 4-(4-Bromophenyl)-2,6-diphenylpyridine might also be stable under similar conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJJDLDEQFMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348252 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2,6-diphenylpyridine | |

CAS RN |

1498-81-3 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the benzene rings in 4-(4-Bromophenyl)-2,6-diphenylpyridine?

A1: The three benzene rings in 4-(4-Bromophenyl)-2,6-diphenylpyridine are arranged in a disrotatory, counter-rotating fashion around the central pyridine ring []. This means that if you were to look down the bond connecting one benzene ring to the pyridine, the other two benzene rings would appear to rotate in opposite directions. Additionally, each benzene ring is twisted relative to the pyridine ring, with dihedral angles ranging from 19.56° to 30.51° [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)